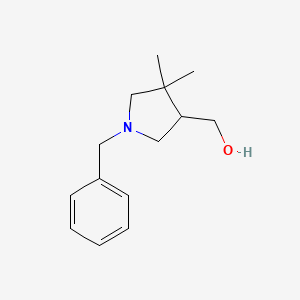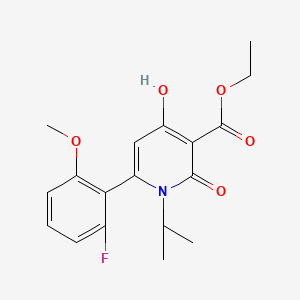
Diethyl (2-Ethylphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-Ethylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-ethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2-Ethylphenyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can be reacted with 2-ethylphenyl bromide under reflux conditions to yield the desired phosphonate . Another method involves the use of palladium-catalyzed cross-coupling reactions, where H-phosphonate diesters are coupled with aryl halides under microwave irradiation .
Industrial Production Methods: Industrial production of this compound often employs large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the product, with careful control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-Ethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-Ethylphenyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential in drug development, particularly as a prodrug or a bioisostere.
Mechanism of Action
The mechanism of action of Diethyl (2-Ethylphenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that process phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding .
Comparison with Similar Compounds
- Diethyl phenylphosphonate
- Diethyl (4-methylphenyl)phosphonate
- Diethyl (2-methylphenyl)phosphonate
Comparison: Diethyl (2-Ethylphenyl)phosphonate is unique due to the presence of the 2-ethyl group, which can influence its reactivity and binding affinity in biochemical applications. Compared to its analogs, it may exhibit different steric and electronic properties, affecting its overall performance in various applications .
Properties
CAS No. |
15286-15-4 |
|---|---|
Molecular Formula |
C12H19O3P |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-ethylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-4-11-9-7-8-10-12(11)16(13,14-5-2)15-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
XLFIWDPTZJKKTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dioxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13690511.png)










![2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one](/img/structure/B13690580.png)

![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)
